(S)-3-N-Cbz-amino-succinimide
Overview
Description
(S)-3-N-Cbz-amino-succinimide, also known as Cbz-AS or Cbz-ASI, is an amino acid derivative that has been used as a synthetic intermediate in organic synthesis. It is a white, crystalline solid with a melting point of 110-112°C and a boiling point of 173-175°C. Cbz-AS is a chiral compound, meaning that it is composed of two non-identical molecules that are mirror images of each other. It has a high solubility in polar solvents such as water, methanol, and ethanol, and is insoluble in non-polar solvents such as hexane and benzene.
Scientific Research Applications
“(S)-3-N-Cbz-amino-succinimide” is a biochemical used in proteomics research . It has been identified as an anticonvulsant . It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice . The ED50s (the dose that is effective in 50% of the population) are 78.1 and 103 mg/kg, respectively .
The specific scientific field of application for this compound is Neuroscience, particularly in the study of Seizure Disorders .
The compound’s formal name is [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester . It has a molecular formula of C12H12N2O4 and a formula weight of 248.2 . It is a crystalline solid and has solubility in DMF, DMSO, and Ethanol .
The compound’s formal name is [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester . It has a molecular formula of C12H12N2O4 and a formula weight of 248.2 . It is a crystalline solid and has solubility in DMF, DMSO, and Ethanol .
properties
IUPAC Name |
benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435375 | |
Record name | (S)-3-N-Cbz-amino-succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | |
CAS RN |
60846-91-5 | |
Record name | (S)-3-N-Cbz-amino-succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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